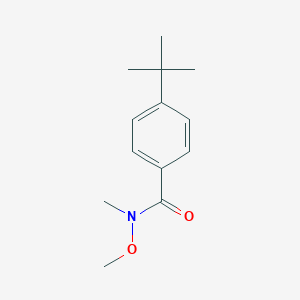

4-(tert-Butyl)-N-methoxy-N-methylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-13(2,3)11-8-6-10(7-9-11)12(15)14(4)16-5/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLVUAPKIAQHFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20388115 | |

| Record name | 4-(tert-Butyl)-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208188-23-2 | |

| Record name | 4-(tert-Butyl)-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(tert-Butyl)-N-methoxy-N-methylbenzamide

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Weinreb Amides in Modern Synthesis

In the landscape of organic synthesis, the ability to form carbon-carbon bonds with precision and control is paramount. The N-methoxy-N-methylamides, commonly known as Weinreb amides, represent a class of exceptionally versatile intermediates that have revolutionized the synthesis of ketones and aldehydes.[1][2][3] Discovered by Steven M. Weinreb and Steven Nahm in 1981, these amides react cleanly with organometallic reagents (like Grignards or organolithiums) to yield a stable tetrahedral intermediate, effectively preventing the common problem of over-addition that plagues reactions with other acyl compounds.[1][2] This guide provides a detailed protocol and mechanistic rationale for the synthesis of a specific and valuable example, 4-(tert-Butyl)-N-methoxy-N-methylbenzamide, a building block frequently utilized in the development of complex molecular architectures for pharmaceuticals and materials science.[4]

Overview of the Synthetic Strategy

The most direct and reliable pathway to this compound involves a two-step process starting from 4-(tert-butyl)benzoic acid. The first step is the activation of the carboxylic acid by converting it to the more reactive acyl chloride, 4-(tert-butyl)benzoyl chloride. The second, crucial step is the nucleophilic acyl substitution reaction of this acyl chloride with N,O-dimethylhydroxylamine.

An alternative, more streamlined approach is a one-pot synthesis directly from the carboxylic acid using modern coupling agents, which avoids the isolation of the often-sensitive acyl chloride intermediate.[5][6][7] Both methodologies will be discussed, with a primary focus on the traditional and robust acyl chloride route.

Caption: General two-step synthesis pathway.

Reagents and Materials

Proper preparation and handling of reagents are critical for success and safety.

| Reagent | Formula | MW ( g/mol ) | Key Properties | Vendor Example |

| 4-(tert-Butyl)benzoic Acid | C₁₁H₁₄O₂ | 178.23 | White solid | Sigma-Aldrich |

| Thionyl Chloride | SOCl₂ | 118.97 | Corrosive, fuming liquid, reacts violently with water | Thermo Scientific |

| 4-(tert-Butyl)benzoyl Chloride | C₁₁H₁₃ClO | 196.67 | Corrosive, moisture-sensitive liquid[4][8] | Sigma-Aldrich[9] |

| N,O-Dimethylhydroxylamine HCl | C₂H₈ClNO | 97.54 | White solid, hygroscopic | TCI America |

| Pyridine | C₅H₅N | 79.10 | Flammable, toxic liquid with strong odor | Major chemical suppliers |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Volatile, non-flammable solvent | Major chemical suppliers |

Detailed Experimental Protocols

Protocol A: Synthesis via the Acyl Chloride Intermediate

This traditional method is highly reliable and provides a pure intermediate that can be stored under inert conditions for subsequent reactions.

Causality: The carboxylic acid's hydroxyl group is a poor leaving group. Conversion to an acyl chloride via thionyl chloride replaces the -OH with a highly reactive -Cl, which is an excellent leaving group, priming the molecule for nucleophilic attack.

Protocol:

-

Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution), add 4-(tert-butyl)benzoic acid (1.0 eq).

-

Reagent Addition: Add thionyl chloride (SOCl₂, ~2.0-3.0 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

-

Purification: The resulting crude 4-(tert-butyl)benzoyl chloride can be purified by vacuum distillation (b.p. 135 °C at 20 mmHg) to yield a colorless to light yellow liquid.[4] It is highly moisture-sensitive and should be used immediately or stored under an inert atmosphere (e.g., nitrogen or argon).[8]

Safety: This step must be performed in a well-ventilated fume hood. Thionyl chloride is highly corrosive and toxic, and the reaction evolves noxious HCl and SO₂ gases.[10][11] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12]

Causality: N,O-dimethylhydroxylamine hydrochloride is the nucleophile. A base, such as pyridine, is required for two reasons: first, to neutralize the hydrochloride salt, freeing the amine to act as a nucleophile, and second, to scavenge the HCl byproduct generated during the amidation reaction, driving the equilibrium towards the product.

Protocol:

-

Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (2.2 eq) to the stirred suspension.

-

Acyl Chloride Addition: While maintaining the temperature at 0 °C, add a solution of 4-(tert-butyl)benzoyl chloride (1.0 eq) in anhydrous DCM dropwise over 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by silica gel column chromatography to afford the final product as a pure oil or solid.

Caption: Workflow for the Weinreb amidation step.

Protocol B: One-Pot Synthesis from 4-(tert-Butyl)benzoic Acid

Causality: This approach uses a coupling agent to activate the carboxylic acid in situ, forming a highly reactive intermediate (e.g., an activated ester) that is immediately consumed by the N,O-dimethylhydroxylamine without isolating the acyl chloride. This improves efficiency and avoids handling the hazardous acyl chloride.[5]

Protocol (Example using POCl₃):

-

Setup: To a flask containing a stirred solution of 4-(tert-butyl)benzoic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM at room temperature.

-

Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq).

-

Activator Addition: Cool the mixture to 0 °C and slowly add phosphorus oxychloride (POCl₃, 1.1 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up & Purification: Perform an aqueous work-up and purification as described in Protocol A, Step 2 (sub-steps 5-7).

Mechanism and Rationale for Utility

The immense value of this compound stems from its controlled reactivity with organometallic reagents. Upon nucleophilic attack (e.g., by a Grignard reagent, R-MgX), a stable five-membered chelated tetrahedral intermediate is formed. This chelate is stable at low temperatures and does not collapse to form a ketone until an acidic aqueous work-up is performed. This stability prevents a second equivalent of the nucleophile from adding, thus avoiding the formation of tertiary alcohol byproducts.[1][2]

Caption: Mechanism showing the stable chelated intermediate.

Characterization Data

Confirmation of the final product should be performed using standard analytical techniques. While specific spectra for the title compound are not widely published, analogous Weinreb amides provide expected characteristics:

-

¹H NMR: Resonances for the tert-butyl protons (singlet, ~1.3 ppm), aromatic protons (two doublets), the N-methoxy protons (singlet, ~3.8 ppm), and the N-methyl protons (singlet, ~3.3 ppm).

-

¹³C NMR: Signals corresponding to the carbonyl carbon (~170 ppm), aromatic carbons, the quaternary tert-butyl carbon, and the methyl carbons of the tert-butyl, N-methyl, and O-methyl groups.

-

IR Spectroscopy: A strong carbonyl (C=O) stretching band around 1640-1660 cm⁻¹.

Conclusion

The synthesis of this compound is a robust and highly valuable procedure for synthetic chemists. The resulting Weinreb amide is a stable, reliable intermediate for the controlled synthesis of 4-tert-butylphenyl ketones, which are precursors to numerous targets in medicinal chemistry and materials science. By understanding the causality behind each procedural step—from the initial activation of the carboxylic acid to the final purification—researchers can confidently and safely execute this synthesis, leveraging its power to build complex molecules with high fidelity.

References

-

Thermo Scientific. 4-tert-Butylbenzoyl chloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals.

-

ChemicalBook. 4-tert-Butylbenzoyl chloride(1710-98-1).

-

BenchChem. An In-depth Technical Guide to 4-tert-Butylbenzoyl Chloride.

-

Capot Chemical. MSDS of 4-Tert-butylbenzoyl chloride.

-

Spectrum Chemical. TCI AMERICA Product Information.

-

Google Patents. CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride.

-

Royal Society of Chemistry. Supporting Information for an article on N-alkylbenzamides.

-

IJC-Global. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3.

-

Organic-Chemistry.org. An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates.

-

Royal Society of Chemistry. Supporting Information for various benzamide compounds.

-

MilliporeSigma. 4-tert-Butylbenzoyl chloride 98 1710-98-1.

-

Arkivoc. An efficient conversion of carboxylic acids into Weinreb amides.

-

Wikipedia. Weinreb ketone synthesis.

-

ACS Publications. Weinreb amides.

-

NIH National Library of Medicine. Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A.

-

International Journal of Pharmaceutical Sciences Review and Research. Recent Developments in Weinreb Synthesis and their Applications.

-

Scientific Laboratory Supplies. 4-tert-Butylbenzoyl chloride, | 157120-100G | SIGMA-ALDRICH | SLS.

-

Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review).

-

ResearchGate. Synthesis of Weinreb and their Derivatives (A-Review).

-

PubChem. N,O-Dimethylhydroxylamine.

-

Wikipedia. N,O-Dimethylhydroxylamine.

-

PubChem. N-tert-Butyl-4-methylbenzamide.

-

Google Patents. EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde.

-

ACS Publications. tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides.

-

Google Patents. CN104478757A - Method for safely preparing pure N, O-dimethylhydroxyamine hydrochloride.

-

CymitQuimica. CAS 1710-98-1: 4-tert-Butylbenzoyl chloride.

-

PrepChem.com. Synthesis of 4-bromo-N-tert-butyl-benzamide.

-

NIH National Library of Medicine. 4-Methoxy-N-methylbenzamide.

-

PubChem. 4-methoxy-N-methylbenzamide.

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research.

-

ChemicalBook. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.

-

TCI America. N,O-Dimethylhydroxylamine Hydrochloride.

-

MilliporeSigma. N-TERT-BUTYL-4-METHOXY-BENZAMIDE AldrichCPR.

-

MilliporeSigma. 4-tert-Butylbenzoyl chloride 98 1710-98-1.

-

MilliporeSigma. 4-tert-butyl-N-methoxy-N-methylbenzamide.

-

Taylor & Francis Online. Benzoyl chloride – Knowledge and References.

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Weinreb amides [pubsapp.acs.org]

- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]

- 6. An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. 4-tert-Butylbenzoyl chloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. 4-tert-Butylbenzoyl chloride(1710-98-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. capotchem.com [capotchem.com]

- 12. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to 4-(tert-Butyl)-N-methoxy-N-methylbenzamide: Synthesis, Properties, and Characterization Protocols

Foreword: Navigating the Landscape of Drug Discovery with Precision Molecules

In the intricate world of pharmaceutical research and drug development, the success of a discovery campaign often hinges on the precise molecular architecture of candidate compounds. The ability to fine-tune these structures allows for the optimization of biological activity, pharmacokinetic profiles, and safety margins. It is in this context that specialized reagents and intermediates, such as 4-(tert-Butyl)-N-methoxy-N-methylbenzamide, emerge as critical tools for the medicinal chemist. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a deep dive into the physicochemical properties, synthesis, and detailed characterization protocols for this versatile Weinreb amide. Our focus extends beyond a mere compilation of data; we aim to provide a causal understanding behind experimental choices, empowering researchers to leverage this molecule to its full potential in their synthetic endeavors.

Chemical Identity and Structural Elucidation

This compound, a Weinreb amide derivative of 4-tert-butylbenzoic acid, is a valuable intermediate in organic synthesis, particularly for the preparation of ketones without the common problem of over-addition by organometallic reagents.[1][2]

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 208188-23-2 | [3][4] |

| Molecular Formula | C₁₃H₁₉NO₂ | [3] |

| Molecular Weight | 221.30 g/mol | [3] |

| SMILES | CON(C)C(=O)C1=CC=C(C=C1)C(C)(C)C | [3] |

| Chemical Structure | dot graph G { layout=neato; node [shape=plaintext]; A [label="C₁₃H₁₉NO₂"]; } | N/A |

Physicochemical Properties: A Blend of Experimental Data and Predictive Insights

A thorough understanding of a molecule's physicochemical properties is paramount for its effective application in synthesis and for predicting its behavior in biological systems. Due to a scarcity of published experimental data for this compound, this section presents a combination of available data, predicted values from computational models, and data from structurally analogous compounds to provide a comprehensive profile.

| Property | Value | Method | Source |

| Melting Point | 68-70 °C | Experimental | [5] |

| Boiling Point | 342.5 ± 21.0 °C | Predicted | [5] |

| Density | 1.016 ± 0.06 g/cm³ | Predicted | [5] |

| LogP (Octanol/Water) | ~3.5 (Predicted) | Computational (ALOGPS) | [6] |

| pKa | Not Available | N/A | N/A |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and ethanol. | Qualitative (based on related benzamides) | [4] |

Spectroscopic Data (Reference)

-

¹H NMR of N-(tert-Butyl)-4-methoxybenzamide: δH (400 MHz; CDCl₃) 7.67 (2 H, d, J = 8.8 Hz), 6.88 (2 H, d, J = 8.8 Hz), 5.89 (1 H, br s), 3.82 (3 H, s), 1.45 (9 H, s).[1]

-

¹³C NMR of N-(tert-Butyl)-4-methoxybenzamide: δC (100 MHz; CDCl₃) 166.4, 161.8, 128.4, 128.1, 113.5, 55.3, 51.4, 28.9.[1]

-

IR (neat) of 4-methylbenzamide: Key stretches would be indicative of the amide C=O and N-H bonds. For N-methyl and N-tert-butyl benzamides, the carbonyl stretching vibration ν(C=O) is a key diagnostic peak.[7][8]

-

Mass Spectrum of N-methylbenzamide: The fragmentation pattern would be centered around the stable benzoyl cation.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this Weinreb amide is typically achieved through the reaction of 4-tert-butylbenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. The acid chloride precursor can be synthesized from 4-tert-butylbenzoic acid.

Synthesis Workflow

Sources

- 1. rsc.org [rsc.org]

- 2. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 208188-23-2|this compound|BLD Pharm [bldpharm.com]

- 4. 4-tert-butyl-N-methoxy-N-methylbenzamide | 208188-23-2 [sigmaaldrich.com]

- 5. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Benzamide, N-methyl- [webbook.nist.gov]

An In-depth Technical Guide to 4-(tert-Butyl)-N-methoxy-N-methylbenzamide

CAS Number: 208188-23-2

Abstract

This technical guide provides a comprehensive overview of 4-(tert-Butyl)-N-methoxy-N-methylbenzamide, a versatile Weinreb amide intermediate crucial in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, and reactivity. Emphasis is placed on the practical application of this reagent, particularly in the controlled synthesis of ketones and its emerging role as a directing group in C-H functionalization. Detailed experimental protocols, mechanistic insights, and safety considerations are provided to ensure both a thorough understanding and safe implementation in a laboratory setting.

Introduction: The Strategic Value of the Weinreb Amide Moiety

In the landscape of synthetic organic chemistry, the precise and predictable formation of carbon-carbon bonds is paramount. The N-methoxy-N-methylamide, commonly known as the Weinreb amide, has emerged as a uniquely effective functional group for acylation reactions.[1] Unlike more reactive acylating agents such as acid chlorides or esters, Weinreb amides exhibit a remarkable resistance to over-addition by organometallic reagents.[2] This controlled reactivity stems from the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack. This intermediate remains intact until a deliberate acidic workup, thereby preventing the common side reaction of tertiary alcohol formation and ensuring the clean synthesis of ketones.[1]

This compound incorporates the strategic advantages of the Weinreb amide with a sterically demanding tert-butyl group on the aromatic ring. This structural feature can influence the electronic and steric environment of the molecule, offering unique opportunities in the design of complex molecular architectures, particularly within medicinal chemistry.[1] This guide will explore the synthesis, properties, and applications of this specific and valuable building block.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use and safe handling in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 208188-23-2 | |

| Molecular Formula | C₁₃H₁₉NO₂ | |

| Molecular Weight | 221.30 g/mol | |

| Appearance | White to off-white solid | |

| Storage | Sealed in a dry environment at 2-8°C |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most commonly and efficiently achieved through the reaction of 4-(tert-butyl)benzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. The presence of a suitable base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid generated during the reaction.[3]

Reaction Scheme

Sources

Spectroscopic Characterization of 4-(tert-Butyl)-N-methoxy-N-methylbenzamide: A Technical Guide

Introduction: The Significance of the Weinreb Amide Moiety in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within drug discovery and development, the precise construction of carbon-carbon bonds is paramount. Among the plethora of methodologies available, the Weinreb-Nahm ketone synthesis stands as a cornerstone technique for the preparation of ketones from carboxylic acid derivatives.[1] At the heart of this reaction lies the N-methoxy-N-methylamide, commonly known as the Weinreb amide. The unique ability of the Weinreb amide to react with organometallic reagents to form a stable tetrahedral intermediate, which resists over-addition, has made it an invaluable functional group.[1] This guide provides an in-depth technical overview of the spectroscopic data for a specific Weinreb amide, 4-(tert-Butyl)-N-methoxy-N-methylbenzamide, a building block frequently employed in the synthesis of more complex molecular architectures. Understanding its characteristic spectral signatures is crucial for reaction monitoring, quality control, and structural verification.

Molecular Structure and Spectroscopic Overview

This compound (CAS No. 208188-23-2) possesses a molecular formula of C₁₃H₁₉NO₂ and a molecular weight of 221.30 g/mol .[2] Its structure features a para-substituted benzene ring with a bulky tert-butyl group and the Weinreb amide functionality. This combination of aromatic and aliphatic components, along with the heteroatoms in the amide group, gives rise to a distinct set of signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding its molecular framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the tert-butyl group, and the N-methoxy and N-methyl groups of the Weinreb amide. The predicted chemical shifts (δ) in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS), are detailed in the table below. These predictions are based on established principles of NMR spectroscopy and data from analogous structures.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons (Ha) | ~ 7.6 - 7.7 | Doublet | 2H |

| Aromatic Protons (Hb) | ~ 7.4 - 7.5 | Doublet | 2H |

| N-Methoxy Protons (-OCH₃) | ~ 3.7 | Singlet | 3H |

| N-Methyl Protons (-NCH₃) | ~ 3.3 | Singlet | 3H |

| tert-Butyl Protons (-C(CH₃)₃) | ~ 1.3 | Singlet | 9H |

Causality Behind the Assignments:

-

Aromatic Protons: The protons on the benzene ring are in a deshielded environment due to the ring current effect, hence their downfield chemical shifts. The para-substitution pattern will result in a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing carbonyl group (Ha) are expected to be further downfield than the protons ortho to the electron-donating tert-butyl group (Hb).

-

N-Methoxy and N-Methyl Protons: The protons on the methoxy and methyl groups attached to the nitrogen are in a relatively shielded environment and are expected to appear as sharp singlets due to the absence of adjacent protons. The protons of the methoxy group are slightly more deshielded due to the electronegativity of the adjacent oxygen atom.

-

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will produce a single, strong singlet in a shielded (upfield) region of the spectrum.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | ~ 168 - 172 |

| Aromatic Carbon (C-ipso, attached to C=O) | ~ 133 - 136 |

| Aromatic Carbon (C-ipso, attached to tert-butyl) | ~ 150 - 155 |

| Aromatic Carbons (CH) | ~ 125 - 130 |

| N-Methoxy Carbon (-OCH₃) | ~ 61 - 63 |

| N-Methyl Carbon (-NCH₃) | ~ 33 - 35 |

| tert-Butyl Quaternary Carbon (-C(CH₃)₃) | ~ 35 - 37 |

| tert-Butyl Methyl Carbons (-C(CH₃)₃) | ~ 31 - 33 |

Causality Behind the Assignments:

-

Carbonyl Carbon: The carbonyl carbon is highly deshielded due to the double bond to the electronegative oxygen atom, resulting in a signal far downfield.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The ipso-carbons (the carbons directly attached to the substituents) will have distinct chemical shifts. The carbon attached to the bulky, electron-donating tert-butyl group will be significantly downfield.

-

Aliphatic Carbons: The carbons of the N-methoxy, N-methyl, and tert-butyl groups will appear in the more shielded (upfield) region of the spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Amide) | ~ 1640 - 1680 | Strong |

| C-N Stretch | ~ 1350 - 1450 | Medium |

| C-H (Aromatic) | ~ 3000 - 3100 | Medium-Weak |

| C-H (Aliphatic) | ~ 2850 - 3000 | Medium-Strong |

| C=C (Aromatic) | ~ 1450 - 1600 | Medium-Weak (multiple bands) |

Interpretation of Key Bands:

-

Amide C=O Stretch: The most prominent peak in the IR spectrum will be the strong absorption due to the carbonyl stretching vibration of the Weinreb amide. Its position is indicative of the electronic environment of the carbonyl group.

-

C-H Stretches: The spectrum will show distinct regions for aromatic and aliphatic C-H stretching vibrations, above and below 3000 cm⁻¹ respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would be a suitable technique.

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 221 | Molecular Ion |

| [M - OCH₃]⁺ | 190 | Loss of the methoxy group |

| [M - N(O)CH₃]⁺ | 162 | Cleavage of the amide bond |

| [C₁₁H₁₅O]⁺ | 163 | Fragment corresponding to the 4-tert-butylbenzoyl cation |

| [C(CH₃)₃]⁺ | 57 | tert-Butyl cation |

Fragmentation Pathway Rationale:

The molecular ion peak at m/z 221 is expected to be observed. Common fragmentation pathways for benzamides include cleavage of the amide bond and loss of substituents from the aromatic ring. The formation of the stable 4-tert-butylbenzoyl cation (m/z 163) and the tert-butyl cation (m/z 57) are highly probable fragmentation pathways under EI conditions.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating and are based on standard laboratory practices.

Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Detailed Steps:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal reference. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the CDCl₃. Perform shimming of the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical solvent peak.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024) will be necessary.

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the resulting spectra and calibrate the chemical shift axis using the TMS signal at 0.00 ppm. For the ¹H spectrum, integrate the signals to determine the relative number of protons.

Protocol for FTIR Data Acquisition (Thin Solid Film Method)

Caption: Workflow for FTIR data acquisition using the thin solid film method.

Detailed Steps:

-

Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile organic solvent like acetone or methylene chloride.[1]

-

Film Deposition: Place one to two drops of the resulting solution onto the surface of a clean, dry salt plate (NaCl or KBr). Allow the solvent to evaporate completely, which will leave a thin film of the solid sample on the plate.[1]

-

Data Acquisition: Place the salt plate into the sample holder of the FTIR spectrometer. First, acquire a background spectrum. Then, acquire the spectrum of the sample. The instrument's software will automatically generate the absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Protocol for Mass Spectrometry (EI-MS) Data Acquisition

Sources

solubility profile of 4-(tert-Butyl)-N-methoxy-N-methylbenzamide

An In-depth Technical Guide to the Solubility Profile of 4-(tert-Butyl)-N-methoxy-N-methylbenzamide

Authored by: A Senior Application Scientist

Foreword: Understanding the Molecule in Solution

In modern organic synthesis and drug development, the precise control over reaction stoichiometry and product isolation is paramount. This compound belongs to the class of Weinreb-Nahm amides, which are celebrated for their ability to react with organometallic reagents to form ketones without the common side-reaction of over-addition to a tertiary alcohol.[1][2][3] The stability of the tetrahedral intermediate, chelated by the N-methoxy group, is key to this unique reactivity.[2][3] However, before this elegant chemistry can be exploited, a fundamental property must be thoroughly understood: its solubility.

This guide provides a comprehensive examination of the . We will move beyond a simple list of solvents to explore the physicochemical principles that govern its behavior in solution. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this reagent's properties to optimize reaction conditions, streamline workups, and ensure reproducibility.

Physicochemical Characteristics and Structural Analysis

To predict and understand the solubility of this compound, we must first analyze its structure. The molecule's behavior is a direct consequence of the interplay between its distinct structural motifs.

-

Molecular Formula: C₁₃H₁₉NO₂

-

Molecular Weight: 221.30 g/mol

The molecule can be logically dissected into two key domains: a large, non-polar region and a compact, polar region. This duality is the primary determinant of its solubility characteristics.

Caption: Structural domains governing the molecule's solubility.

-

The Hydrophobic Domain: The para-substituted tert-butyl group is significantly bulky and lipophilic. Combined with the aromatic benzene ring, this region constitutes a large non-polar surface area. This domain will strongly favor interactions with non-polar, aprotic solvents through van der Waals forces.[4][5]

-

The Hydrophilic Domain: The N-methoxy-N-methylamide functional group is polar. The carbonyl oxygen and the methoxy oxygen possess lone pairs capable of acting as hydrogen bond acceptors, while the nitrogen contributes to the overall dipole moment of the group. This domain will interact favorably with polar solvents.

The core challenge in selecting a solvent is balancing these opposing characteristics. The principle of "like dissolves like" dictates that the overall solubility in a given solvent will depend on how well that solvent can accommodate both the polar amide head and the non-polar tail.[4][6]

Predicted Solubility Profile

While exhaustive experimental data for this specific compound is not publicly available, a reliable solubility profile can be predicted based on its structural analysis and data from analogous compounds like benzamide.[6][7][8] Benzamide itself is sparingly soluble in water but shows good solubility in polar organic solvents like ethanol and acetone.[6][8] The addition of the large, non-polar tert-butyl group to the benzamide scaffold is expected to significantly decrease its solubility in highly polar solvents like water and increase its affinity for less polar organic solvents.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Water | Very Low / Insoluble | The large hydrophobic domain (tert-butyl and benzene ring) dominates, disrupting the strong hydrogen bonding network of water.[5] |

| Methanol, Ethanol | Moderate to High | The alkyl chains of the alcohols can interact with the hydrophobic tail, while the hydroxyl groups can interact with the polar amide head.[5][7] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar solvent capable of solvating the amide group effectively, and its structure is less disrupted by the non-polar tail than water is.[5] |

| Acetonitrile (ACN) | Moderate | Acetonitrile is polar but less so than DMSO. It should provide a reasonable balance for solvating both molecular domains.[7] | |

| Acetone | High | Its polarity is suitable for the amide group, and the two methyl groups interact favorably with the hydrophobic portion. Benzamide shows high solubility in acetone.[7] | |

| Tetrahydrofuran (THF) | High | THF has a moderate polarity and is an excellent solvent for compounds with both polar and non-polar characteristics. | |

| Dichloromethane (DCM) | High | A moderately polar solvent that is very effective at dissolving a wide range of organic compounds. | |

| Non-Polar | Toluene | Moderate to High | The aromatic ring of toluene will interact favorably with the benzene ring of the solute via π-stacking. |

| Diethyl Ether | Moderate | A relatively non-polar solvent that should effectively solvate the hydrophobic tail, but less effectively the polar head. | |

| Hexanes, Heptane | Low to Very Low | These are highly non-polar aliphatic solvents that will not effectively solvate the polar amide functional group, leading to poor solubility.[5] |

Experimental Determination of Thermodynamic Solubility

To move from prediction to empirical data, a rigorous and reproducible methodology is required. The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[9][10] This method establishes the maximum concentration of a solute that can dissolve in a solvent at a specific temperature when the system is at equilibrium.[9][11]

Protocol: Shake-Flask Equilibrium Solubility Determination

This protocol describes a self-validating system for generating reliable solubility data.

Pillar of Trustworthiness: The core principle of this protocol is to ensure that a true equilibrium between the dissolved and undissolved solid is achieved. This is confirmed by observing a stable concentration over time and the persistent presence of excess solid.

Step-by-Step Methodology:

-

Preparation:

-

Ensure the solute (this compound) and all solvents are of high purity (≥99%).[9] Impurities can significantly alter solubility measurements.

-

Prepare a series of vials, one for each solvent to be tested.

-

-

Addition of Solute:

-

Add an excess amount of the solid compound to each vial. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming that the solution is saturated.[9]

-

Causality: Adding excess solid drives the system towards saturation. Without a solid phase reservoir, one cannot be certain that the equilibrium point has been reached.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or agitator within a temperature-controlled environment (e.g., a 25 °C water bath or incubator). Temperature control is critical as solubility is temperature-dependent.[9][12]

-

Agitate the samples for a predetermined period, typically 24 to 72 hours. The necessary time depends on the compound's dissolution rate. For initial studies, sampling at 24, 48, and 72 hours is recommended to confirm that the concentration has plateaued.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for several hours to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved particles.

-

Causality: Filtration is a critical step. Failure to remove suspended microparticulates will lead to an overestimation of the compound's solubility.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable mobile phase or solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy against a standard calibration curve.[13][14]

-

The measured concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.

-

Workflow Visualization

Caption: Workflow for the Shake-Flask Solubility Measurement.

Factors Influencing Solubility

Temperature

The effect of temperature on solubility is governed by the enthalpy of solution.[11]

-

Endothermic Dissolution: If the dissolution process absorbs heat (most common for solids dissolving in liquids), increasing the temperature will increase solubility in accordance with Le Chatelier's Principle.[11]

-

Exothermic Dissolution: If the process releases heat, increasing the temperature will decrease solubility.[11]

For this compound, it is highly probable that its dissolution is an endothermic process, meaning its solubility in most organic solvents will increase with rising temperature. This is a critical factor for applications like recrystallization, where a solvent is chosen in which the compound is highly soluble when hot but poorly soluble when cold.

pH

The solubility of ionizable compounds is highly dependent on the pH of the aqueous medium.[9][14] However, this compound is a non-ionizable compound. The amide group is generally neutral and does not readily protonate or deprotonate under typical aqueous pH conditions (pH 1-10). Therefore, its aqueous solubility, while very low, is expected to be largely independent of pH.[9]

Conclusion

The is dictated by its hybrid structure, featuring a large, hydrophobic region and a polar Weinreb amide functional group. This leads to poor solubility in highly polar solvents like water and non-polar solvents like hexanes. Its optimal solubility is found in moderately polar organic solvents such as THF, dichloromethane, and acetone, as well as in more polar aprotic solvents like DMSO. This understanding, grounded in physicochemical principles and confirmed through rigorous experimental methods like the shake-flask protocol, is essential for the effective use of this valuable synthetic reagent. By carefully selecting solvents based on this profile, researchers can ensure homogeneous reaction conditions, improve reaction yields, and simplify product purification, thereby accelerating the pace of discovery.

References

- What Affects Solubility Of Organic Compounds?. Chemistry For Everyone.

- Solubility of Organic Compounds. University of Calgary.

- Solubility of Organic Compounds. Chemistry Steps.

- Glomme, A. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- What factors affect solubility?. AAT Bioquest.

- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- Al-Abayechi, A.A. & Lotfi, S. (2023). Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf.

- Benzamide. Solubility of Things.

- Compound solubility measurements for early drug discovery. Life Chemicals.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.

- Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data.

- Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K. ResearchGate.

- Benzamide. Grokipedia.

- A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.

- Weinreb amides. Current Protocols in Nucleic Acid Chemistry.

- Weinreb ketone synthesis. Wikipedia.

- This compound. BLDpharm.

- Mahajan, T., & Sharma, R. (2017). Recent Developments in Weinreb Synthesis and their Applications. RASĀYAN Journal of Chemistry.

- Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD..

- 4-tert-butyl-N-methoxy-N-methylbenzamide. Sigma-Aldrich.

Sources

- 1. Weinreb amides [pubsapp.acs.org]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. grokipedia.com [grokipedia.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. researchgate.net [researchgate.net]

- 11. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 13. lifechemicals.com [lifechemicals.com]

- 14. pharmatutor.org [pharmatutor.org]

A Senior Application Scientist's Guide to 4-(tert-Butyl)-N-methoxy-N-methylbenzamide: A Robust Weinreb Amide for Precision Ketone Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pursuit of Controlled Acylation

In the landscape of modern organic synthesis, the formation of carbon-carbon bonds to construct ketone moieties is a fundamental and recurrent challenge. Traditional methods employing highly reactive acylating agents, such as acid chlorides or esters, with organometallic reagents are often plagued by a critical flaw: over-addition.[1][2] This lack of control, which leads to the formation of tertiary alcohol byproducts, complicates purification and reduces yields, representing a significant bottleneck in multi-step synthetic campaigns.

The development of the Weinreb-Nahm ketone synthesis in 1981 marked a paradigm shift, offering a reliable and elegant solution to this problem.[1] By converting carboxylic acids into N-methoxy-N-methylamides, known as Weinreb amides, chemists gained access to a class of acylating agents that exhibit exquisite control.[3][4] This guide focuses on a specific, yet highly valuable, member of this class: 4-(tert-Butyl)-N-methoxy-N-methylbenzamide . We will explore its synthesis, mechanistic underpinnings, and strategic application, providing the field-proven insights necessary for its successful implementation in research and development. The strategic placement of the tert-butyl group offers steric influence and lipophilic character, making this reagent particularly relevant in the synthesis of complex pharmaceutical intermediates and materials science building blocks.

The Core Principle: Why Weinreb Amides Excel

The efficacy of any Weinreb amide, including this compound, is rooted in its unique reaction mechanism with organometallic nucleophiles. Unlike the transient intermediates formed from esters, the reaction of an organolithium or Grignard reagent with a Weinreb amide generates a remarkably stable tetrahedral intermediate.

The Stabilizing Chelate: A Self-Validating System

The source of this stability is the formation of a five-membered metal chelate involving the carbonyl oxygen and the methoxy oxygen.[1][5] This chelated species is stable at low reaction temperatures and does not collapse to form the ketone until a deliberate aqueous or acidic workup is performed.[1][2] This critical feature places a "pause" on the reaction, preventing the newly formed, highly reactive ketone from being present in the same pot as the potent organometallic reagent.[6] Consequently, the second, unwanted nucleophilic attack—the over-addition—is effectively thwarted.[1] This inherent mechanistic control is the cornerstone of the Weinreb amide's trustworthiness in complex synthesis.

Synthesis of this compound

The preparation of this Weinreb amide is straightforward and typically proceeds in high yield from the corresponding acyl chloride, 4-tert-butylbenzoyl chloride.[7] The reaction involves a nucleophilic acyl substitution with N,O-dimethylhydroxylamine hydrochloride.

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 208188-23-2 | [8] |

| Molecular Formula | C₁₃H₁₉NO₂ | [8] |

| Molecular Weight | 221.30 g/mol | - |

| Precursor | 4-tert-Butylbenzoyl chloride (CAS: 1710-98-1) | [7][9][10] |

| Precursor Density | 1.007 g/mL at 25 °C | [7][10] |

| Precursor Boiling Pt. | 135 °C at 20 mmHg | [7][10] |

Laboratory-Scale Synthesis Protocol

This protocol describes a standard and reliable method for preparing the title compound. The key causal factor is the use of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl generated from the N,O-dimethylhydroxylamine hydrochloride salt and the HCl byproduct of the reaction, driving the equilibrium towards product formation.

Materials:

-

4-tert-Butylbenzoyl chloride (1.0 eq)

-

N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)

-

Pyridine (2.2 eq) or Triethylamine (2.2 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq).

-

Dissolution: Add anhydrous dichloromethane to the flask to form a slurry.

-

Cooling: Cool the flask to 0 °C in an ice-water bath. This is critical to control the exothermicity of the reaction.

-

Base Addition: Slowly add pyridine (2.2 eq) to the slurry via syringe. Stir for 15-20 minutes to ensure the formation of the free amine.

-

Acyl Chloride Addition: Dissolve 4-tert-butylbenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting acyl chloride is consumed.

-

Workup - Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding 1 M HCl. Transfer the mixture to a separatory funnel.

-

Workup - Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine. The acid wash removes excess pyridine, while the bicarbonate wash removes any unreacted starting material or acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

-

Purification: The product is often of high purity after workup. If necessary, it can be further purified by flash column chromatography on silica gel.

Application in Precision Ketone Synthesis

The primary utility of this compound is its reaction with carbon nucleophiles to produce a diverse range of 4-tert-butylphenyl ketones. This transformation is highly reliable and tolerates a wide array of functional groups on the incoming nucleophile, a testament to the mild conditions and high selectivity of the reaction.[1]

General Protocol for Ketone Synthesis

This protocol outlines the reaction with a Grignard reagent. The logic of using low temperatures (typically -78 °C to 0 °C) is to ensure the absolute stability of the tetrahedral intermediate and to prevent any potential side reactions with sensitive functional groups.

Materials:

-

This compound (1.0 eq)

-

Organometallic Reagent (e.g., Phenylmagnesium bromide, 1.2 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated ammonium chloride (NH₄Cl) solution or 1 M HCl

-

Diethyl ether or Ethyl acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask under nitrogen, add the Weinreb amide (1.0 eq) and dissolve it in anhydrous THF.

-

Cooling: Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath, or 0 °C with an ice bath). The optimal temperature may depend on the reactivity of the specific nucleophile.

-

Nucleophile Addition: Slowly add the organometallic reagent (1.2 eq) dropwise via syringe. The reaction is typically rapid.

-

Reaction: Stir the mixture at the low temperature for 30-60 minutes. Monitor the reaction by TLC.

-

Workup - Quenching: While still cold, slowly add saturated aqueous NH₄Cl solution to quench the reaction. This protonates the intermediate and destroys any excess organometallic reagent.

-

Workup - Extraction: Allow the mixture to warm to room temperature. Add diethyl ether or ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting ketone by flash column chromatography or recrystallization as appropriate.

Conversion to Aldehydes

It is noteworthy that Weinreb amides can also be cleanly converted to aldehydes using hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).[1] The same mechanistic principle applies: the stable chelated intermediate prevents over-reduction to the corresponding alcohol, halting the reaction at the aldehyde oxidation state upon workup.

Conclusion

This compound stands as a premier example of the power and reliability of the Weinreb-Nahm methodology. Its straightforward synthesis and exceptional performance in acylation reactions make it an invaluable tool for chemists. The ability to form a stable, chelated intermediate provides a self-validating system that guarantees the selective formation of ketones, avoiding the common pitfall of over-addition. For professionals in drug development and materials science, where synthetic efficiency and product purity are paramount, mastering the use of this and other Weinreb amides is not just an advantage—it is a necessity for innovation.

References

-

Title: Weinreb ketone synthesis Source: Wikipedia URL: [Link]

-

Title: The Science Behind Ketone Synthesis: The Weinreb Amide Approach Source: Papischem URL: [Link]

-

Title: Synthesis of Weinreb and their Derivatives (A Review) Source: Oriental Journal of Chemistry URL: [Link]

-

Title: Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Recent Developments in Weinreb Synthesis and Their Applications (A-Review) Source: Oriental Journal of Chemistry URL: [Link]

-

Title: Weinreb Ketone Synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Source: Chemistry Stack Exchange URL: [Link]

-

Title: 4-tert-Butylbenzoyl chloride Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Weinreb Ketone Synthesis [organic-chemistry.org]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 208188-23-2|this compound|BLD Pharm [bldpharm.com]

- 9. 4-tert-Butylbenzoyl chloride | C11H13ClO | CID 74372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-叔丁基苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Stability of 4-(tert-Butyl)-N-methoxy-N-methylbenzamide

Abstract

4-(tert-Butyl)-N-methoxy-N-methylbenzamide is a specialized N,O-disubstituted hydroxylamine derivative, commonly known as a Weinreb-Nahm amide.[1] This class of compounds serves as a crucial intermediate in organic synthesis, prized for its ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to a tertiary alcohol.[2][3] This unique reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate.[1][4] Given its role as a key building block in multi-step syntheses, particularly in pharmaceutical and fine chemical development, understanding its chemical stability under various stress conditions is paramount. This guide provides a comprehensive technical overview of the stability of this compound under hydrolytic, thermal, photolytic, and oxidative conditions, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction to this compound

Chemical Identity and the Weinreb Amide Functional Group

This compound (CAS No. 208188-23-2) is an aromatic amide featuring a bulky, electron-donating tert-butyl group on the benzene ring and the characteristic N-methoxy-N-methylamide moiety.[5] This latter group, the Weinreb amide, is an exceptionally useful functional group in modern organic synthesis.[6] Its principal advantage lies in the reaction with strong nucleophiles like Grignard or organolithium reagents, which halts at the ketone stage due to the formation of a stable five-membered cyclic intermediate.[2][4] This intermediate resists collapse and further reaction until acidic workup, preventing the over-addition that plagues similar reactions with esters or acid chlorides.[1]

The Imperative of Stability Testing

For any chemical intermediate used in a regulated manufacturing process (e.g., for active pharmaceutical ingredients, or APIs), a thorough understanding of its stability is a regulatory and scientific necessity. Forced degradation, or stress testing, is a critical process that identifies likely degradation products, establishes degradation pathways, and informs the development of stability-indicating analytical methods.[7] The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), mandate such studies to understand how a substance's quality changes over time under the influence of temperature, humidity, pH, light, and oxygen.[8][9][10] The data gathered are essential for defining handling procedures, establishing appropriate storage conditions, and predicting shelf-life.

Framework for Forced Degradation Analysis

A systematic approach to forced degradation is crucial for generating meaningful and reliable data. The goal is typically to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized and the primary degradation pathways are clearly identified.[9]

Primary Analytical Technique: HPLC-UV/MS

A validated stability-indicating high-performance liquid chromatography (HPLC) method is the cornerstone of any degradation study.

-

Rationale: HPLC with UV detection allows for the separation and quantification of the parent compound and its degradants. Coupling the HPLC to a mass spectrometer (MS) is invaluable for the rapid identification of degradation products by providing mass-to-charge ratio (m/z) information, which aids in structural elucidation.

General Experimental Workflow

The workflow for assessing the stability of this compound involves subjecting discrete samples of the compound to a range of stress conditions. At specified time points, aliquots are removed, neutralized if necessary, diluted, and analyzed by the stability-indicating HPLC method.

Caption: General workflow for forced degradation studies.

Stability Under Hydrolytic Conditions

Hydrolysis is often the most common degradation pathway for amide-containing molecules. Testing across a wide pH range is essential.[8]

Mechanism and Predicted Degradation Products

Amide hydrolysis can be catalyzed by both acid and base. For a Weinreb amide, the expected cleavage site is the amide C-N bond.

-

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon forms a tetrahedral intermediate, which then collapses.

In both scenarios, the primary degradation products are predicted to be 4-(tert-Butyl)benzoic acid and N,O-dimethylhydroxylamine . The rate of hydrolysis for aryl amides is generally slower than for aliphatic amides due to resonance stabilization.[11]

Experimental Protocol for Hydrolytic Stability

-

Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

-

Acid Stress: Dilute 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed vial. Place the vial in a thermostated bath at 60°C.

-

Base Stress: Dilute 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a sealed vial. Place the vial in a thermostated bath at 60°C.

-

Neutral Stress: Dilute 1 mL of the stock solution with 9 mL of purified water in a sealed vial. Place the vial in a thermostated bath at 60°C.

-

Sampling: At intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot. For acid/base samples, immediately neutralize with an equimolar amount of base/acid.

-

Analysis: Dilute the (neutralized) aliquot with mobile phase to a suitable concentration (e.g., 50 µg/mL) and analyze by HPLC-UV/MS.

Expected Data Summary

| Condition | Temperature | Time (h) | % Parent Remaining | Major Degradation Product(s) |

| 0.1 M HCl | 60°C | 24 | >95% | 4-(tert-Butyl)benzoic acid |

| 0.1 M NaOH | 60°C | 24 | ~85% | 4-(tert-Butyl)benzoic acid |

| Water | 60°C | 24 | >99% | Not Applicable |

| Note: These are hypothetical data based on the general stability of benzanilides and Weinreb amides. Tertiary amides are often more resistant to hydrolysis than primary or secondary amides.[11] |

Thermolytic Stability

Thermal stability assesses the effect of temperature on the drug substance in the absence of a solvent (solid-state) or in solution.[12]

Theoretical Considerations

Amides are generally thermally stable functional groups.[12] For this compound, degradation would likely require high temperatures to induce homolytic cleavage of the C-N or C-C bonds. In the solid state, degradation is often observed only near or above the melting point.

Experimental Protocol for Thermolytic Stability

-

Solid State: Place a thin layer of the solid compound in an open glass vial and store it in a temperature-controlled oven at 80°C. At time points, dissolve a weighed amount of the solid for HPLC analysis.

-

Solution State: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water) in a sealed vial and heat in an oven at 80°C. At time points, cool, dilute, and analyze the sample.

Expected Data Summary

| Condition | Temperature | Time (h) | % Parent Remaining | Observations |

| Solid State | 80°C | 72 | >99% | No change in appearance |

| Solution (ACN/H₂O) | 80°C | 72 | >98% | No significant degradants |

| Note: Significant degradation is generally not expected under these conditions, reflecting the high thermal stability of benzamides.[12] |

Photolytic Stability

Photostability testing evaluates the impact of light exposure, which can induce photo-Fries rearrangements, photo-oxidation, or other radical-mediated degradation pathways.[13][14] The ICH Q1B guideline provides standardized conditions for this testing.[10]

Theoretical Considerations

The benzamide chromophore absorbs UV radiation. For fully aromatic amides, a common photolytic pathway is the photo-Fries rearrangement, where the acyl group migrates from the nitrogen to the ortho or para positions of an N-aryl substituent.[13] However, for an N-alkyl amide like the target compound, Norrish Type I (C-N bond cleavage) or Type II processes are more plausible, though amides are generally less reactive in this manner than ketones or esters.[14] Photo-oxidation is also a possibility if oxygen is present.[15]

Experimental Protocol for Photolytic Stability (ICH Q1B)

-

Sample Preparation: Prepare solid-state samples (thin layer in a quartz dish) and solution-state samples (in quartz flasks). Prepare dark controls by wrapping identical samples in aluminum foil.

-

Exposure: Place the samples and dark controls in a calibrated photostability chamber.

-

Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[7]

-

Analysis: At the end of the exposure period, analyze the light-exposed samples and the dark controls by HPLC to determine the net degradation due to light.

Expected Data Summary

| Condition | % Parent Remaining (Light) | % Parent Remaining (Dark) | Net Degradation | Observations |

| Solid State | >99% | >99% | <0.5% | Likely photostable |

| Solution (ACN/H₂O) | ~97% | >99% | ~2-3% | Minor, unidentified degradants |

| Note: Aromatic amides can exhibit some photosensitivity in solution, though they are often stable in the solid state. |

Oxidative Stability

Oxidative degradation simulates the effect of atmospheric oxygen or residual oxidizing agents.

Theoretical Considerations

Amides are generally resistant to oxidation. Potential sites for oxidation on this compound include the N-methyl group or potentially the aromatic ring, although the latter is typically robust. The tert-butyl group lacks benzylic protons, removing a common site of oxidation. Reaction with strong oxidizing agents like hydrogen peroxide may lead to the formation of N-oxide species or other complex products.

Experimental Protocol for Oxidative Stability

-

Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile.

-

Stress Condition: Dilute 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light.

-

Sampling: At intervals (e.g., 0, 2, 6, 24 hours), withdraw an aliquot.

-

Analysis: Dilute the aliquot with mobile phase and immediately analyze by HPLC-UV/MS.

Expected Data Summary

| Condition | Temperature | Time (h) | % Parent Remaining | Observations |

| 3% H₂O₂ | Room Temp | 24 | ~90-95% | Minor degradation, potential N-oxide |

| Note: While relatively stable, some degradation under oxidative stress is plausible over extended periods. |

Summary of Degradation Pathways and Recommendations

Based on the theoretical analysis and established chemistry of amides, this compound is expected to be a chemically robust molecule.

Caption: Predicted degradation pathways and stability summary.

Handling and Storage Recommendations:

-

Storage: Store in well-sealed containers at controlled room temperature, protected from light.

-

Handling: The compound is expected to be stable under normal laboratory conditions. Avoid prolonged exposure to strong acids and bases, especially at elevated temperatures. For reactions involving this reagent, ensure that downstream processing and workup conditions are controlled to prevent unintended hydrolysis.

Conclusion

This compound demonstrates the characteristic stability of a Weinreb amide. It is largely resilient to thermal and photolytic stress but can undergo hydrolysis to its constituent carboxylic acid and hydroxylamine under forced acidic or, more readily, basic conditions. A comprehensive forced degradation study, guided by the principles and protocols outlined herein, is essential for any process development or regulatory filing involving this versatile synthetic intermediate.

References

-

Pharmaceutical Outsourcing. (2012). Forced Degradation to Develop Stability-indicating Methods. [Link]

-

Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Chemistry Portal. [Link]

-

Carisson, D. J., Gan, L. H., & Wiles, D. M. (1975). The Photolyses of Fully Aromatic Amides. Canadian Journal of Chemistry, 53(15), 2337-2345. [Link]

-

Velev, V. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Impurity.expert. [Link]

-

Bansal, G. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

Mothé, C. G., & de Miranda, I. C. (2009). Thermal, spectroscopic and DFT studies of solid benzamide. ResearchGate. [Link]

-

Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]

-

Unknown Author. (n.d.). The Photochemistry of Amides and Phthalimides. University of Maryland. [Link]

-

Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 653-668. [Link]

-

Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219. [Link]

-

Sahoo, S., et al. (2015). Thermal degradation and ageing of segmented polyamides. ResearchGate. [Link]

-

Kumar, V., & Kumar, P. (2017). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 6(2), 195-207. [Link]

-

Hassan, M. A., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]

-

Hassan, M. A., et al. (2019). Recent Developments in Weinreb Synthesis and their Applications. Journal of Chemical Reviews, 1(4), 239-258. [Link]

-

Ghorai, S., et al. (2020). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry, 85(15), 9787-9801. [Link]

-

Chantrapromma, S., et al. (2012). 4-Methoxy-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o647. [Link]

-

Nikolakakis, A., & Fytas, C. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

-

Snieckus, V. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 25(1), 15-40. [Link]

-

Nikolakakis, A., & Fytas, C. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. [Link]

-

Reddit. (2024). Weinreb amide. [Link]

-

Mally, A., et al. (2022). Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. Archives of Toxicology, 96(5), 1391-1402. [Link]

-

Graeser, K. A., & Urbanetz, N. A. (2009). Thermal degradation of amorphous glibenclamide. International Journal of Pharmaceutics, 368(1-2), 102-107. [Link]

-

Royal Society of Chemistry. (2017). Supplementary Information. [Link]

-

Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. [Link]

-

DTIC. (n.d.). Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers. [Link]

-

Journal of the American Chemical Society. (n.d.). Mechanism of the Photoöxidation of Amides. [Link]

-

ResearchGate. (2012). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?. [Link]

-

The Journal of Organic Chemistry. (n.d.). Synthesis of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Heterocyclic-Derived Triflates. [Link]

-

Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44. [Link]

-

ResearchGate. (2009). Thermal degradation of two different polymers bearing amide pendant groups prepared by ATRP method. [Link]

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 5. 208188-23-2|this compound|BLD Pharm [bldpharm.com]

- 6. pure.psu.edu [pure.psu.edu]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmoutsourcing.com [pharmoutsourcing.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. arkat-usa.org [arkat-usa.org]

- 12. researchgate.net [researchgate.net]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. drum.lib.umd.edu [drum.lib.umd.edu]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Hazards and Safety Precautions for 4-(tert-Butyl)-N-methoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

A Note on This Guide

Chemical and Physical Identity

4-(tert-Butyl)-N-methoxy-N-methylbenzamide is a specialized chemical intermediate, notable for its structure as a Weinreb-Nahm amide. This functional group is particularly valuable in organic synthesis for its controlled reactivity with organometallic reagents to form ketones.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 208188-23-2[1] |

| Molecular Formula | C13H19NO2[1] |

| Molecular Weight | 221.30 g/mol [1] |

| Structure | (A 2D structural representation would be placed here) |

The stability of the Weinreb-Nahm amide functional group is a key feature, arising from the chelation of the N-methoxy group with the metal of the organometallic reagent, which stabilizes the tetrahedral intermediate and prevents over-addition.[2] This inherent stability under certain reaction conditions does not, however, preclude other chemical hazards.

Hazard Identification and Assessment

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, an analysis of related benzamide derivatives provides a basis for a presumptive hazard assessment. The following classifications are common among analogous structures.

Table 1: Summary of GHS Classifications for Structurally Related Compounds

| Hazard Class | GHS Category | Common Findings in Analogues |

| Acute Oral Toxicity | Category 4 | "Harmful if swallowed" is a frequent classification for similar benzaldehydes and benzamides.[3] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3][4][5] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[3][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[3][4] |

| Reproductive Toxicity | Category 2 | Suspected of damaging fertility or the unborn child (noted in some related amines).[4] |

Primary Routes of Exposure:

-

Inhalation: Aerosolization of the solid or heating may generate vapors.

-

Skin Contact: Direct contact with the solid or solutions.

-

Eye Contact: Direct contact with the solid or solutions.

-

Ingestion: Accidental ingestion.

Based on these data, it is prudent to handle this compound as a compound that is potentially harmful if swallowed, an irritant to the skin, eyes, and respiratory system, and to take precautions regarding potential reproductive toxicity until specific data becomes available.

Engineering and Administrative Controls

The foundation of safe handling is a multi-layered approach that prioritizes eliminating or minimizing exposure through engineering and procedural controls.

Engineering Controls

-

Ventilation: All handling of solid material and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][6]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[4]

Administrative Controls

-